molecular formula C19H27ClN2O B14384155 N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea CAS No. 89472-73-1

N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea

Cat. No.: B14384155
CAS No.: 89472-73-1
M. Wt: 334.9 g/mol
InChI Key: OGXXPJVCGJLCON-UHFFFAOYSA-N
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Description

N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.

    Introduction of the butyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the butyl group.

    Attachment of the 4-chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-chlorophenylmethyl group is introduced to the bicyclic structure.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with similar structural features.

    Norbornene: Another bicyclic compound with a double bond, making it more reactive.

    Norbornadiene: A bicyclic compound with two double bonds, used in various chemical reactions.

Uniqueness

N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is unique due to its combination of a bicyclic structure with a urea linkage and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89472-73-1

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-chlorophenyl)methyl]urea

InChI

InChI=1S/C19H27ClN2O/c1-2-3-10-21-19(23)22(13-14-5-8-17(20)9-6-14)18-12-15-4-7-16(18)11-15/h5-6,8-9,15-16,18H,2-4,7,10-13H2,1H3,(H,21,23)

InChI Key

OGXXPJVCGJLCON-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3

Origin of Product

United States

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